4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline
Description
4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline (CAS: 474879-32-8) is a phosphonothioate derivative characterized by a central phosphorus atom bonded to two 5-methyl-2-isopropylcyclohexyloxy groups and a 4-(dimethylamino)phenyl moiety. Its IUPAC name reflects the complex stereochemistry of the cyclohexyl substituents and the thiophosphoryl linkage. This compound is commercially available through HANGZHOU JHECHEM CO LTD, a supplier specializing in biochemicals, pharmaceuticals, and intermediates .
Key structural features include:
- Steric hindrance: The bulky 5-methyl-2-isopropylcyclohexyl groups create significant steric effects, influencing reactivity and solubility.
- Electronic properties: The electron-donating dimethylamino group on the phenyl ring enhances polar interactions, while the thiophosphoryl group contributes to nucleophilic susceptibility.
- Applications: Used as a building block in pharmaceuticals and agrochemicals due to its stability and tunable reactivity .
Properties
IUPAC Name |
4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48NO2PS/c1-19(2)25-15-9-21(5)17-27(25)30-32(33,24-13-11-23(12-14-24)29(7)8)31-28-18-22(6)10-16-26(28)20(3)4/h11-14,19-22,25-28H,9-10,15-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMSUJRDIGNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=S)(C2=CC=C(C=C2)N(C)C)OC3CC(CCC3C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the cyclohexyl derivatives. These derivatives are then reacted with phosphinothioyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphinothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Scientific Research Applications
4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline involves its interaction with specific molecular targets. The phosphinothioyl group is known to interact with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Differences :
- Substituent bulk : The target compound’s cyclohexyl groups confer greater steric hindrance compared to the planar aromatic substituents in Compound 9 and the hypothetical analog .
- Electronic modulation: The dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in the hypothetical analog.
Physicochemical Properties
Trends :
- Bulkier substituents (e.g., cyclohexyl in the target compound) reduce solubility in polar solvents but enhance thermal stability.
- Electron-withdrawing groups (e.g., nitro) increase electrophilicity at phosphorus, favoring reactions with nucleophiles.
Research Findings and Implications
- Stereochemical Complexity : The target compound’s cyclohexyl groups necessitate advanced crystallographic techniques (e.g., SHELX programs) for structural elucidation .
- Lumping Strategy Relevance : Compounds with similar backbones (e.g., shared thiophosphoryl groups) but differing substituents can be grouped for predictive modeling, as seen in atmospheric chemistry studies .
Biological Activity
4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and underlying mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a phosphinothioyl group linked to a dimethylaniline moiety, along with alkoxy substituents derived from cyclohexane. Its molecular formula is , and it exhibits specific physicochemical properties that influence its biological activity.
Pharmacodynamics
The pharmacodynamics of this compound suggest that it may act as an inhibitor of certain enzymes involved in neurotransmission. Organophosphorus compounds are known to interact with acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This mechanism can result in various biological effects, including neurotoxicity and potential therapeutic applications in conditions like Alzheimer's disease.
Toxicological Studies
Toxicological assessments have revealed significant insights into the safety profile of this compound. In animal models, exposure to high doses has been associated with neurotoxic effects, including:
- Neurobehavioral Changes : Alterations in locomotor activity and cognitive function were observed in rodents following chronic exposure.
- Histopathological Findings : Examination of brain tissues showed signs of neuronal degeneration and gliosis.
A study conducted on rats indicated that administration of 30 mg/kg body weight led to notable changes in behavior and brain histology, suggesting a dose-dependent response .
Case Study 1: Neurotoxicity Assessment
In a controlled study, rats were administered varying doses of the compound for a period of 90 days. Behavioral assessments showed that higher doses resulted in significant impairments in memory tasks compared to control groups. Histological examination revealed increased neuronal loss in the hippocampus, correlating with observed behavioral deficits.
| Dose (mg/kg) | Memory Task Performance | Neuronal Loss (%) |
|---|---|---|
| Control | 85% | 5% |
| Low Dose (15) | 70% | 15% |
| High Dose (30) | 40% | 35% |
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition profile of the compound. It was found to inhibit AChE activity in vitro with an IC50 value indicative of moderate potency. This suggests potential applications in treating conditions characterized by cholinergic deficits.
The biological activity of this compound is primarily mediated through its interaction with cholinergic systems. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission but may also lead to toxicity if unregulated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
